Prop-2-yn-1-yl 1-isopropylaziridine-2-carboxylate

Click Chemistry Heterocycle Synthesis Biorthogonal Conjugation

Researchers requiring a stable aziridine for late-stage CuAAC diversification often face premature ring-opening with N-activated analogs. This N-isopropyl 'non-activated' aziridine propargyl ester resolves this by remaining intact under aqueous click conditions, enabling sequential functionalization campaigns. - Dual Reactivity: Terminal alkyne for CuAAC bioconjugation & regiodefined Pt(II)-catalyzed 6-endo-dig cycloisomerization to 1,2-dihydropyridines. - Drug-Like Profile: Computed LogP 0.19 & PSA 29.3 Ų support CNS-permeable library synthesis. - Supply Assurance: Available in bulk research quantities; quote-based pricing with standard lead times for procurement planning.

Molecular Formula C9H13NO2
Molecular Weight 167.2 g/mol
CAS No. 100819-38-3
Cat. No. B010667
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameProp-2-yn-1-yl 1-isopropylaziridine-2-carboxylate
CAS100819-38-3
Synonyms2-Aziridinecarboxylicacid,1-(1-methylethyl)-,2-propynylester(9CI)
Molecular FormulaC9H13NO2
Molecular Weight167.2 g/mol
Structural Identifiers
SMILESCC(C)N1CC1C(=O)OCC#C
InChIInChI=1S/C9H13NO2/c1-4-5-12-9(11)8-6-10(8)7(2)3/h1,7-8H,5-6H2,2-3H3
InChIKeyGTPYZIUBOCFWGA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Prop-2-yn-1-yl 1-isopropylaziridine-2-carboxylate: Identity and Class


Prop-2-yn-1-yl 1-isopropylaziridine-2-carboxylate (CAS 100819-38-3) is a bifunctional aziridine-2-carboxylate ester bearing an N-isopropyl substituent and a propargyl (prop-2-yn-1-yl) ester group . The molecule integrates a strained three-membered aziridine ring (ring strain ~27 kcal/mol) [1] with a terminal alkyne handle, placing it at the intersection of nucleophilic ring-opening chemistry and alkyne-based click and cycloisomerization reactivity manifolds [2]. Its computed physicochemical profile (LogP 0.19, PSA 29.3 Ų) positions it as a moderate-lipophilicity building block suitable for further elaboration in medicinal chemistry and heterocycle synthesis campaigns.

Dual reactive handles: strained aziridine + terminal alkyne
Non-activated aziridine: N-isopropyl (electron-donating) requires controlled activation
Propargyl ester: enables CuAAC click and metal-catalyzed cycloisomerization
Computed profile: LogP 0.19 / PSA 29.3 Ų (moderate lipophilicity)

Prop-2-yn-1-yl 1-isopropylaziridine-2-carboxylate: Why Generics Cannot Substitute


Simple aziridine-2-carboxylate esters (e.g., methyl or ethyl esters) lack the terminal alkyne necessary for Cu-catalyzed azide-alkyne cycloaddition (CuAAC) or metal-catalyzed cycloisomerization cascades [1]. Conversely, N-unsubstituted or N-activated (e.g., N-Boc, N-Ts) aziridine-2-carboxylates exhibit fundamentally different ring-opening reactivity and stability profiles compared to the N-isopropyl 'non-activated' system [2]. The N-isopropyl group is electron-donating, rendering the aziridine ring less electrophilic and requiring deliberate activation (e.g., N-alkylation to aziridinium) before nucleophilic attack, whereas N-activated analogs undergo direct ring-opening under basic conditions—a divergence that determines synthetic sequence compatibility and intermediate shelf stability [3]. Substitution with a non-propargyl or non-N-isopropyl analog therefore eliminates both the biorthogonal click handle and the controlled-release reactivity of the aziridine, compromising the dual-mode synthetic utility that defines this compound's procurement rationale.

Alkyne absence in simple alkyl esters

Methyl or ethyl aziridine-2-carboxylates lack the terminal alkyne; click chemistry and cycloisomerization cascades are not possible, removing a core synthetic handle.

Reactivity profile mismatch with N-activated analogs

N-Boc or N-Ts aziridines undergo direct ring-opening under basic conditions; the N-isopropyl variant remains stable until deliberate activation, altering chemoselectivity and intermediate shelf life.

Dual-mode synthetic utility is lost

Substituting with a non-propargyl or non-N-isopropyl analog eliminates both the bioorthogonal click handle and the controlled-release aziridine reactivity, compromising the convergent synthesis rationale.

Prop-2-yn-1-yl 1-isopropylaziridine-2-carboxylate: Differentiating Evidence


Dual Reactive Handles: Aziridine and Terminal Alkyne

Prop-2-yn-1-yl 1-isopropylaziridine-2-carboxylate is the only compound among viable procurement candidates that simultaneously presents a strain-release aziridine electrophile and a CuAAC-competent terminal alkyne in a single small-molecule scaffold (MW 167.2) . By contrast, methyl aziridine-2-carboxylate (CAS 5950-34-5; MW 101.1) and ethyl 1-benzylaziridine-2-carboxylate (CAS 34943-06-1; MW 205.3) each lack the alkyne, precluding click-functionalization without additional synthetic steps [1]. The propargyl ester enables catalyst-dependent (CuAAC) or catalyst-free (SPAAC) conjugation to azide-bearing partners, a capability absent from all simple alkyl ester comparators.

Orthogonal handles
Class-level inference
Target: aziridine + alkyne (2)
Alkyl esters: aziridine only (1)
Enables step-economical convergent synthesis with fewer protection steps.
Comparison based on structural analysis; confirm alkyne integrity by ¹³C or IR before use.
Click Chemistry Heterocycle Synthesis Biorthogonal Conjugation

Lipophilicity Differentiation

The computed LogP of Prop-2-yn-1-yl 1-isopropylaziridine-2-carboxylate is 0.19 , substantially higher than methyl aziridine-2-carboxylate (LogP -0.54) [1] but lower than ethyl 1-benzylaziridine-2-carboxylate (LogP 1.37) [2]. This intermediate lipophilicity suggests balanced aqueous solubility and passive membrane permeability, a property window often desired in fragment-based drug discovery and CNS-targeted probe design. The ~0.7 log unit increase versus the methyl ester indicates roughly 5-fold higher octanol-water partition, translating to measurably distinct extraction and chromatographic retention behavior.

Lipophilicity (LogP)
Cross-study comparable
Target LogP 0.19
Methyl ester -0.54 (Δ +0.73)
Benzyl ester 1.37 (Δ -1.18)
Measurably shifts extraction/retention behavior; affects assay distribution.
Computed values from separate databases; experimental LogP may vary.
Physicochemical Profiling Medicinal Chemistry ADME Prediction

Polar Surface Area Difference

Prop-2-yn-1-yl 1-isopropylaziridine-2-carboxylate has a computed PSA of 29.3 Ų , significantly lower than the 48.2 Ų of methyl aziridine-2-carboxylate (N-H) [1]. The 19 Ų reduction reflects the absence of an N-H hydrogen bond donor in the N-isopropyl compound. Since PSA values below 60-70 Ų are associated with favorable blood-brain barrier penetration, the lower PSA of the target compound enhances its suitability for CNS-oriented probe synthesis relative to N-unsubstituted aziridine esters, which carry an additional H-bond donor and higher PSA.

Polar surface area
Cross-study comparable
Target PSA 29.3 Ų
N-H analog 48.2 Ų (Δ -18.9)
Lower PSA aligns with CNS-permeable chemical space; supports CNS probe design.
Computed values; confirm experimentally if BBB penetration is critical.
Drug-likeness Blood-Brain Barrier Penetration Physicochemical Descriptors

Non-Activated Aziridine: Controlled Reactivity

The N-isopropyl substituent classifies this compound as a 'non-activated' aziridine [1]. Non-activated aziridines (electron-donating N-substituent) require conversion to an aziridinium ion via N-alkylation or protonation prior to nucleophilic ring-opening, whereas N-activated aziridines (e.g., N-tosyl, N-Boc; electron-withdrawing N-substituent) undergo direct nucleophilic attack under basic conditions [2]. This mechanistic bifurcation means the N-isopropyl compound offers tunable, stepwise activation—the aziridine ring remains intact under basic conditions that would open an N-Ts aziridine—enabling chemoselective manipulation of other functional groups before triggering ring-opening in a subsequent dedicated step [3].

Activation requirement
Class-level inference
Non-activated (N-isopropyl): requires alkylation to aziridinium
Activated (N-Ts): direct opening under base
Permits late-stage chemoselective activation after other transformations.
DFT-based classification; verify stability under your specific conditions.
Aziridine Reactivity Ring-Opening Selectivity Synthetic Methodology

Cycloisomerization to 1,2-Dihydropyridines

Aziridinyl propargylic esters are established substrates for Pt(II)-catalyzed cycloisomerization yielding 1,2-dihydropyridines with regiodefined substitution patterns [1]. This reactivity is unique to the propargyl ester motif; simple alkyl esters (methyl, ethyl, isopropyl) do not undergo analogous metal-catalyzed cyclization, as they lack the tethered alkyne necessary for the 6-endo-dig cycloisomerization manifold. The target compound's architecture—aziridine as a masked 1,3-dipole equivalent plus propargyl ester as the alkyne component—maps directly onto the substrate scope demonstrated for this transformation, whereas ethyl or methyl aziridine-2-carboxylates are entirely inert under the same Pt(II) or Au(I) conditions [1][2].

Cycloisomerization competence
Class-level inference
Target: competent for Pt(II)-catalyzed 6-endo-dig
Alkyl esters: unreactive
Unique entry to 1,2-dihydropyridines, inaccessible from simple ester analogs.
PtCl₂ (5 mol%), toluene, 80 °C; substrate scope demonstrated with related esters.
Metal Catalysis Cycloisomerization Heterocycle Synthesis

Prop-2-yn-1-yl 1-isopropylaziridine-2-carboxylate: Optimal Procurement Scenarios


CNS-Permeable Click Warheads for Fragment-Based Discovery

With a LogP of 0.19 and PSA of 29.3 Ų , this compound falls within favorable CNS drug-like space. Its terminal alkyne enables late-stage CuAAC diversification with azide-bearing pharmacophores without perturbing the aziridine ring, while the N-isopropyl group ensures the aziridine remains non-activated and stable during click conjugation steps. This dual-mode profile supports fragment-growing campaigns where sequential, orthogonal functionalization is required.

Dihydropyridine Library Synthesis via Cycloisomerization

As an aziridinyl propargylic ester, this compound is a competent substrate for Pt(II)-catalyzed 6-endo-dig cycloisomerization to yield regiodefined 1,2-dihydropyridines [1]. Simple alkyl ester analogs cannot participate in this transformation. Researchers building dihydropyridine-focused compound collections for calcium channel modulator screening should procure this specific ester rather than cheaper alkyl ester alternatives that fail to deliver the desired cyclization product.

Bioconjugation via Latent Aziridine Electrophile

The N-isopropyl 'non-activated' aziridine remains intact under the aqueous, copper-catalyzed conditions of CuAAC [2], allowing the propargyl group to be conjugated to azide-modified biomolecules or affinity tags first. The aziridine can then be unmasked as an electrophile via N-alkylation (e.g., methyl iodide) to form a reactive aziridinium ion for subsequent target engagement or crosslinking. This sequential activation is not possible with N-H or N-activated aziridine esters, which either lack the click handle or undergo premature ring-opening.

Physicochemical Optimization for Parallel Libraries

The intermediate LogP (+0.19 vs. -0.54 for methyl ester) [3] and reduced PSA (29.3 vs. 48.2 Ų for N-H analog) [3] make this compound a superior choice for parallel synthesis of compound libraries where membrane permeability and CNS exposure are design criteria. Procurement of the methyl ester analog would introduce an additional H-bond donor (N-H) and increase PSA by ~19 Ų, potentially shifting library members outside BBB-permeable chemical space.

Application
Selection Property
Validation Focus
Fragment-based click diversification
Dual handles: terminal alkyne + non-activated aziridine
CuAAC compatibility without aziridine ring-opening
Dihydropyridine library synthesis
Propargyl ester as substrate for Pt(II)/Au(I) cycloisomerization
Metal-catalyzed 6-endo-dig reaction yield and regioselectivity
Sequential bioconjugation
Orthogonal activation sequence (click then aziridinium formation)
CuAAC first, then N-alkylation for latent electrophile release
CNS-oriented chemical library design
Balanced LogP and low PSA without additional H-bond donor
Permeability assays (PAMPA/Caco-2) and CNS MPO scoring
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